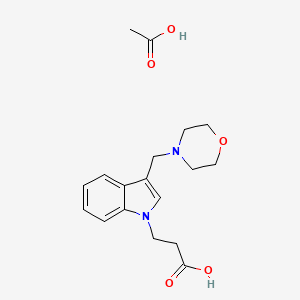
3-(3-Morpholin-4-ylmethyl-indol-1-YL)-propionic acid acetate
Descripción general
Descripción
3-(3-Morpholin-4-ylmethyl-indol-1-YL)-propionic acid acetate, commonly referred to as 3MIPA, is an indole-based organic compound with a wide range of applications in scientific research and experiments. This compound has been used in numerous areas of research, including chemistry, biochemistry, and pharmacology. It is a versatile compound that has been used for a variety of purposes, from the synthesis of novel materials to the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3MIPA has a wide range of applications in scientific research. It has been used in the synthesis of novel materials, such as polymers and nanomaterials, and in the study of biochemical and physiological effects. In addition, 3MIPA has been used in the study of enzyme inhibition, as an inhibitor of cyclooxygenase-2 (COX-2) and as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). It has also been used in the study of signal transduction pathways, such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.
Mecanismo De Acción
The mechanism of action of 3MIPA is not yet fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. It is also believed to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes. In addition, 3MIPA has been shown to interact with the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which are involved in signal transduction.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3MIPA are not yet fully understood. However, it has been shown to inhibit the synthesis of prostaglandins and leukotrienes, which are important mediators of inflammation. In addition, 3MIPA has been shown to interact with the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which are involved in signal transduction. These pathways are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3MIPA in lab experiments has a number of advantages. It is a relatively inexpensive compound, and can be easily synthesized in a short amount of time. In addition, it has a wide range of applications in scientific research, from the synthesis of novel materials to the study of biochemical and physiological effects.
However, there are some limitations to using 3MIPA in lab experiments. The mechanism of action of 3MIPA is not yet fully understood, and the biochemical and physiological effects of the compound are still being studied. In addition, the compound is not approved for clinical use, and its use in humans is not recommended.
Direcciones Futuras
The use of 3MIPA in scientific research and experiments is still in its early stages. In the future, more research is needed to better understand the mechanism of action of 3MIPA and its biochemical and physiological effects. In addition, further research is needed to explore the potential therapeutic applications of 3MIPA, such as the treatment of inflammation and other diseases. Further research is also needed to explore the potential of 3MIPA as a drug delivery system, as well as its potential use in the synthesis of novel materials.
Propiedades
IUPAC Name |
acetic acid;3-[3-(morpholin-4-ylmethyl)indol-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.C2H4O2/c19-16(20)5-6-18-12-13(11-17-7-9-21-10-8-17)14-3-1-2-4-15(14)18;1-2(3)4/h1-4,12H,5-11H2,(H,19,20);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBOAYMCKTYOOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1COCCN1CC2=CN(C3=CC=CC=C32)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Morpholin-4-ylmethyl-indol-1-YL)-propionic acid acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



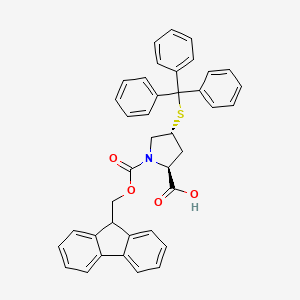
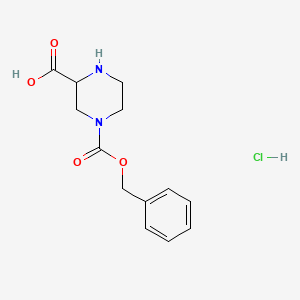
![3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1388895.png)
![3-{[2-(Trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B1388897.png)
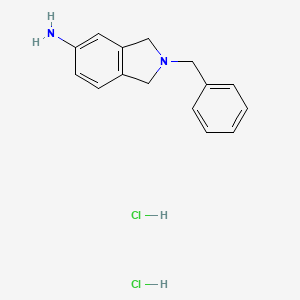
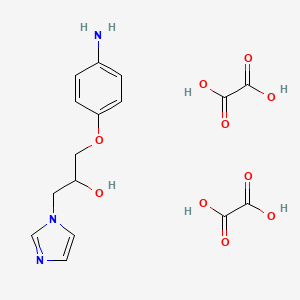
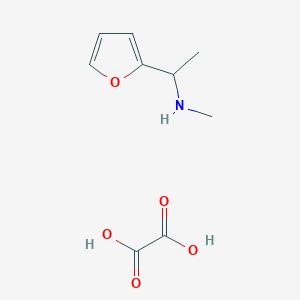
![(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-YL)-acetic acid hydrochloride](/img/structure/B1388904.png)
![3-[4-(4-Methoxy-phenyl)-piperazin-1-YL]-propionic acid dihydrochloride](/img/structure/B1388906.png)


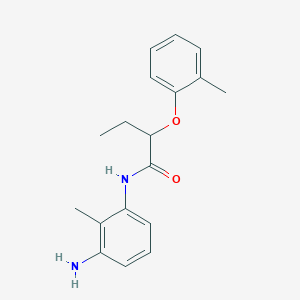
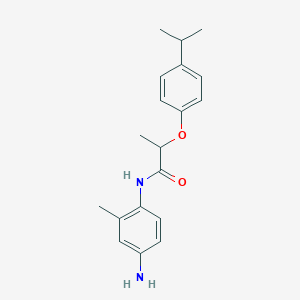
![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-butyl)-phenoxy]propanamide](/img/structure/B1388915.png)